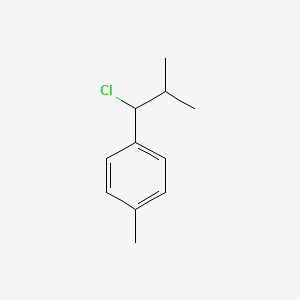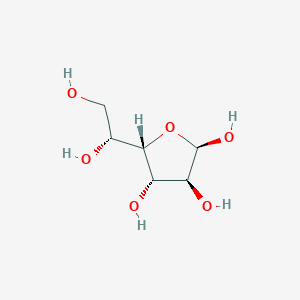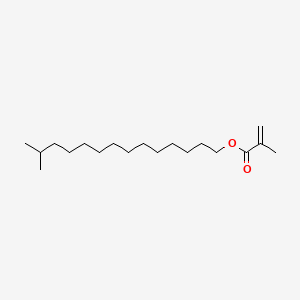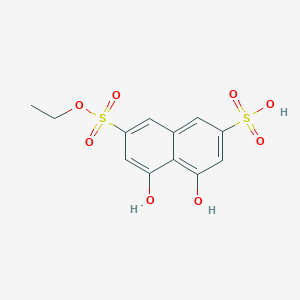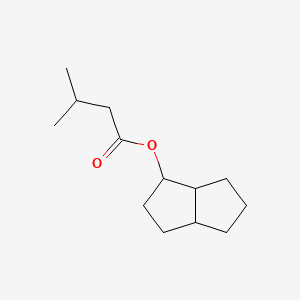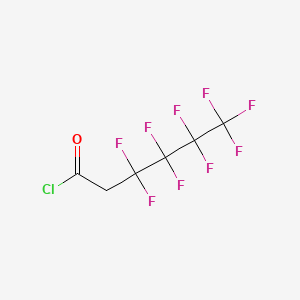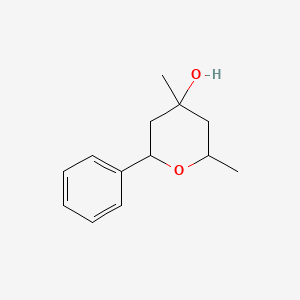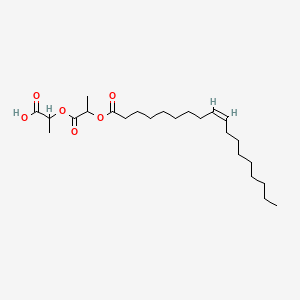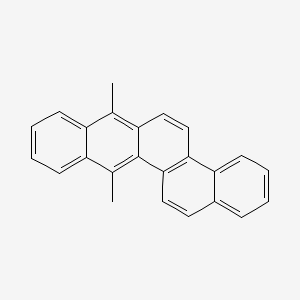
2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate is an organic compound with the molecular formula C11H12O4 It belongs to the class of pyran derivatives, which are known for their diverse chemical properties and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate typically involves the condensation of 2-methyl-4-oxo-4H-pyran-3-yl with 3-methyl-2-butenoic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and recycling techniques can be implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyran ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving pyran derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate
- 4-Oxo-6-styryl-4H-pyran-2-carbonitrile
- 4-Hydroxy-2-quinolone derivatives
Comparison: Compared to these similar compounds, 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate stands out due to its unique butenoate group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its structural features may offer advantages in biological and medicinal research, providing opportunities for the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
93917-69-2 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(2-methyl-4-oxopyran-3-yl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-7(2)6-10(13)15-11-8(3)14-5-4-9(11)12/h4-6H,1-3H3 |
InChI-Schlüssel |
RGFWHIQAWJMOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


